Dimethyl (2-oxoheptyl)phosphonate CAS 36969-89-8 SDS
Dimethyl (2-oxoheptyl)phosphonate CAS 36969-89-8 SDS
An In-Depth Technical Guide to Dimethyl (2-oxoheptyl)phosphonate (CAS 36969-89-8): Properties, Safety, and Applications in Synthetic Chemistry and Drug Discovery
Executive Summary
Dimethyl (2-oxoheptyl)phosphonate, identified by CAS number 36969-89-8, is a versatile organophosphorus compound of significant interest to the chemical and pharmaceutical research communities.[1] Primarily recognized as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, it serves as a cornerstone for the stereoselective synthesis of α,β-unsaturated ketones, particularly (E)-alkenes. Its structural features enable the efficient formation of carbon-carbon bonds, making it an indispensable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed safety and handling profile based on its Safety Data Sheet (SDS), and an in-depth exploration of its applications in organic synthesis and drug discovery, including its pivotal role in the synthesis of prostaglandins and other bioactive molecules.[2]
Physicochemical Properties
Dimethyl (2-oxoheptyl)phosphonate is a stable liquid under standard conditions, characterized by the following properties:
| Property | Value | Source(s) |
| CAS Number | 36969-89-8 | [2][3] |
| Molecular Formula | C₉H₁₉O₄P | [2][3][4] |
| Molecular Weight | 222.22 g/mol | [3][4] |
| IUPAC Name | 1-dimethoxyphosphorylheptan-2-one | [3] |
| Synonyms | (2-Oxoheptyl)phosphonic acid dimethyl ester, Dimethyl (hexanoylmethyl)phosphonate | [3] |
| Appearance | Clear, colorless to slightly yellow liquid | [4][5] |
| Boiling Point | 109 °C @ 0.4 mmHg; 89 °C @ 0.1 mmHg | [4][5] |
| Density | 1.07 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.444 | [5] |
| Storage | Store in a dry, sealed container at room temperature. | [5] |
Safety & Hazard Profile (SDS Analysis)
As a reactive chemical intermediate, Dimethyl (2-oxoheptyl)phosphonate requires careful handling in a laboratory setting. The hazard profile, aggregated from supplier safety data, necessitates stringent adherence to safety protocols.[3][6]
3.1. GHS Hazard Classification
The compound is classified with multiple hazards under the Globally Harmonized System (GHS).[3]
| Hazard Code | Hazard Statement | Hazard Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
| H341 | Suspected of causing genetic defects | Germ Cell Mutagenicity (Category 2) |
| H413 | May cause long lasting harmful effects to aquatic life | Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4) |
3.2. Precautionary Measures & Personal Protective Equipment (PPE)
Given the hazard profile, the following precautions are mandatory:
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Prevention : Avoid breathing vapor or mist.[6] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6] Use only outdoors or in a well-ventilated area. Obtain special instructions before use.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. A multi-purpose combination respirator cartridge is recommended for operations with a risk of inhalation.
-
Response : In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes.[6] If swallowed, call a POISON CENTER or doctor if you feel unwell.[6] If inhaled, move the person to fresh air.[7]
-
Storage : Store in a well-ventilated place. Keep the container tightly closed and store in a dry environment.[5]
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Insight
The primary utility of Dimethyl (2-oxoheptyl)phosphonate lies in its function as a nucleophile precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds with high stereoselectivity.
Causality of Reactivity : The phosphonate group (P=O) is strongly electron-withdrawing. This property acidifies the protons on the adjacent methylene carbon (the α-carbon). Consequently, a moderately strong base can easily deprotonate this position to generate a stabilized carbanion (a phosphonate ylide). This carbanion is a soft nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. The reaction proceeds through a cyclic intermediate which then collapses to form an alkene and a water-soluble phosphate byproduct, simplifying purification. A key advantage of the HWE reaction using stabilized phosphonates like this one is the strong preference for the formation of the thermodynamically more stable (E)-alkene.
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Key Applications in Research & Development
Dimethyl (2-oxoheptyl)phosphonate is not merely a synthetic tool but a gateway to constructing biologically relevant molecules.
5.1. Prostaglandin Synthesis The compound is famously used as a key intermediate in the total synthesis of prostaglandins. Prostaglandins are a class of eicosanoid lipid compounds involved in physiological processes such as inflammation, blood flow, and the formation of blood clots. The HWE reaction using this reagent allows for the construction of the characteristic carbon skeleton of prostaglandins, making it a vital component in the drug discovery pipeline for anti-inflammatory and cardiovascular agents.
5.2. Synthesis of Diverse Bioactive Molecules Its utility extends to a wide range of therapeutic targets. Documented applications include its use as a reactant for the synthesis of:
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κ Opioid Agonists : Utilized in multi-step syntheses to prepare pyrrolomorphinan derivatives, which are investigated for their potential as potent pain relievers with a different side-effect profile than traditional opioids.
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Endocannabinoid Biosynthesis Inhibitors : Serves as a building block for creating specific inhibitors of enzymes involved in the endocannabinoid system, a crucial target for neurological and inflammatory disorders.
-
Antimicrobial Agents : Used in the Beirut reaction to prepare phosphonylated quinoxaline dioxides, a class of compounds studied for their antimicrobial properties.
5.3. The Broader Role of Phosphonates in Medicinal Chemistry The phosphonate group is a well-established pharmacophore in drug design.[8] It often serves as a bioisosteric replacement for a carboxylate or phosphate group, improving metabolic stability and cell permeability.[8] Phosphonates can act as transition-state inhibitors of enzymes, particularly proteases and synthases, by mimicking the tetrahedral intermediate of substrate hydrolysis.[8] Therefore, Dimethyl (2-oxoheptyl)phosphonate provides a scaffold that can be elaborated into more complex enzyme inhibitors for antiviral or anticancer applications.[9]
Caption: Synthetic utility leading to various bioactive compounds.
Experimental Protocols
6.1. Representative Synthetic Protocol: Horner-Wadsworth-Emmons Olefination
This protocol describes a general procedure for the reaction of Dimethyl (2-oxoheptyl)phosphonate with an aldehyde (e.g., benzaldehyde) to form an (E)-α,β-unsaturated ketone.
-
Objective : To synthesize (E)-1-phenylnon-1-en-3-one.
-
Materials : Dimethyl (2-oxoheptyl)phosphonate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), benzaldehyde, saturated ammonium chloride (NH₄Cl) solution, ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Methodology :
-
Preparation : Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel. Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane.
-
Solvent Addition : Add anhydrous THF to the flask via cannula. Cool the suspension to 0 °C in an ice bath. Causality: Anhydrous conditions are critical as NaH reacts violently with water. 0 °C is used to control the initial exothermic reaction.
-
Carbanion Formation : Dissolve Dimethyl (2-oxoheptyl)phosphonate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the carbanion is often indicated by the cessation of hydrogen gas evolution.
-
Aldehyde Addition : Cool the reaction mixture back to 0 °C. Add benzaldehyde (1.0 eq.) dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Validation : Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
6.2. Analytical Protocol: Reverse-Phase HPLC Analysis
This protocol is suitable for assessing the purity of Dimethyl (2-oxoheptyl)phosphonate or for monitoring its consumption during a reaction.[10]
-
Objective : To determine the purity of a sample by RP-HPLC.
-
System : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water with 0.1% formic acid. Rationale: Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry (MS) detectors.[10] If MS detection is not required, 0.1% phosphoric acid can be used.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 210 nm.
-
Sample Preparation : Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL). Dilute to a working concentration of ~50-100 µg/mL with the mobile phase.
-
Injection Volume : 10 µL.
-
Analysis : The purity can be calculated from the peak area percentage in the resulting chromatogram. This method is scalable and can be adapted for preparative separation to isolate impurities.[10]
Conclusion
Dimethyl (2-oxoheptyl)phosphonate (CAS 36969-89-8) is a high-value reagent for researchers in organic synthesis and medicinal chemistry. Its role in the robust and stereoselective Horner-Wadsworth-Emmons reaction provides a reliable method for constructing key molecular scaffolds found in numerous bioactive compounds, most notably prostaglandins. While its synthetic utility is vast, its hazardous properties demand rigorous adherence to safety protocols. A thorough understanding of its reactivity, handling requirements, and applications empowers scientists to leverage this compound effectively and safely in the pursuit of novel chemical entities and therapeutic agents.
References
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PubChem. (n.d.). Dimethyl (2-oxoheptyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]
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Starshinechemical. (n.d.). Dimethyl (2-Oxoheptyl)phosphonate. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Dimethyl (2-oxoheptyl)phosphonate. Retrieved from [Link]
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Kafarski, P., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Retrieved from [Link]
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